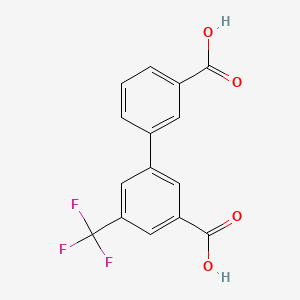

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRDOJUKPATJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689910 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-96-4 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway and Conditions

The target compound can be derived from 3-(3-chlorophenyl)-5-(trifluoromethyl)benzoyl chloride via controlled hydrolysis. In a patented process, trichloromethyl trifluoromethylbenzene undergoes hydrolysis with water in the presence of zinc acetate (5 wt%) at 140°C, achieving 80% yield (Table 1).

Table 1: Hydrolysis Reaction Optimization

| Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 140 | 18 | 80 |

| 10 | 150 | 12 | 78 |

| 1 | 120 | 24 | 65 |

Mechanistic Insights

Zinc catalysts facilitate nucleophilic substitution by polarizing the C–Cl bond, enabling water to displace chloride. The trifluoromethyl group’s electron-withdrawing effect accelerates hydrolysis but may necessitate higher temperatures (120–150°C). Post-reaction purification involves acidification to pH 3, yielding >99% purity after recrystallization.

Grignard Carboxylation Method

Grignard reagent carboxylation offers a pathway to introduce carboxylic acid groups via CO₂ insertion, as demonstrated for 3,5-bis(trifluoromethyl)benzoic acid.

Reaction Protocol

3-Bromo-5-(trifluoromethyl)benzene is treated with magnesium in tetrahydrofuran to form the Grignard reagent, which is then quenched with CO₂ gas at <0°C. Subsequent acidification with HCl yields the carboxylic acid (Figure 1).

Figure 1: Grignard Carboxylation Pathway

Yield and Scalability

Yields of 70–85% are achievable, though scalability is hindered by the exothermic Grignard formation and strict anhydrous requirements. Solvent choice (tetrahydrofuran vs. diethyl ether) impacts reaction rate and byproduct formation.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| Suzuki-Miyaura | 50–85 | Moderate | High exothermic risk |

| Hydrolysis | 65–80 | High | Moderate (high temp) |

| Grignard Carboxylation | 70–85 | Low | Strict anhydrous |

Hydrolysis emerges as the most scalable route, while Grignard methods offer precision for specialized applications. Cross-coupling balances modularity with safety challenges.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as trifluoromethyl groups, carboxylic acid substituents, or heterocyclic systems. Differences in substituent positions, electronic effects, and molecular weight are highlighted.

Trifluoromethyl-Substituted Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid | 1261930-96-4 | C₁₅H₉F₃O₄ | 310.23 | 3-carboxyphenyl, 5-trifluoromethyl |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | 53985-49-2 | C₈H₄ClF₃O₂ | 224.57 | 3-chloro, 5-trifluoromethyl |

| 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | C₈H₆F₃NO₂ | 205.13 | 3-amino, 5-trifluoromethyl |

| 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | C₈H₄F₃NO₄ | 235.12 | 3-nitro, 5-trifluoromethyl |

- Key Differences: The dual carboxylic acid groups in the target compound enhance water solubility compared to mono-carboxylic analogs (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid) .

Heterocyclic Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | - | C₁₀H₅F₃N₂O₃ | 258.16 | 1,2,4-oxadiazole ring, trifluoromethyl |

| 2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid | - | C₁₅H₉F₃N₂O₂ | 306.24 | Benzimidazole core, trifluoromethyl |

- Benzimidazole derivatives (e.g., BI-5038) exhibit enhanced rigidity and π-stacking capacity due to their fused-ring systems, which may improve binding to biological targets .

Positional Isomers and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Substituent Positions |

|---|---|---|---|

| 4-(3,5-Bis(trifluoromethyl)phenyl)benzoic acid | - | C₁₅H₈F₆O₂ | 4-carboxy, 3,5-bis(trifluoromethyl) |

| 3-(3-Amino-3-(trifluoromethyl)phenyl)benzoic acid | - | C₁₄H₁₀F₃NO₂ | 3-amino, 3-trifluoromethyl |

- Key Differences: Bis(trifluoromethyl) substitution (e.g., 4-(3,5-bis(trifluoromethyl)phenyl)benzoic acid) increases lipophilicity and steric bulk compared to the mono-trifluoromethyl target compound . Amino-trifluoromethyl analogs (e.g., BA-3093) exhibit mixed acid-base properties, enabling diverse reactivity in coupling reactions .

Biological Activity

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS No. 1261930-96-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carboxylic acid group and a trifluoromethyl substituent, which are known to influence its biological activity. The general structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising inhibitory effects. The following table summarizes the IC50 values for different cancer types:

These values indicate that the compound exhibits significant antiproliferative activity, particularly against lung cancer (A549) and breast cancer (MCF-7).

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, as evidenced by increased levels of caspase-3 in treated cells.

- Targeting Specific Enzymes : It may interact with key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and angiogenesis .

Case Studies

-

In Vitro Studies on MCF-7 Cells :

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

- Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.

-

Animal Model Evaluations :

- In xenograft models using A549 cells, administration of the compound led to a notable reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:

-

Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) under copper(I) iodide catalysis .

-

Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the 3-carboxyphenyl group via palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

-

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect carboxylic acid moieties during synthesis, followed by acidic cleavage (e.g., TFA) .

-

Purification : Recrystallization in ethanol/water or chromatography (HPLC) for high-purity yields (>95%) .

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference Trifluoromethylation CF₃I, CuI, DMF, 80°C 65–75 Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 100°C 70–85 Deprotection TFA/DCM (1:1), RT >90

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (¹⁹F NMR: δ -60 to -65 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M-H]⁻ at m/z 342.05 for C₁₅H₈F₃O₄) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Recrystallization is achieved via:

- Solvent Pair : Ethanol (good solvent) and water (anti-solvent) at 4°C .

- Crystallization Yield : ~60–70% with purity >98% (HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data for this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., thermal parameters, occupancy) are addressed using:

- SHELX Software : Refinement with SHELXL for high-resolution data (e.g., R₁ < 0.05) and twin-law correction for twinned crystals .

- Validation Tools : PLATON for symmetry checks and Mercury for intermolecular interaction analysis (e.g., hydrogen-bonding networks) .

- Data Collection : Low-temperature (100 K) synchrotron data to reduce thermal motion artifacts .

Q. What strategies optimize enzymatic inhibition studies using this compound?

- Methodological Answer : As a potential enzyme inhibitor (e.g., COX-2 or kinases):

- Docking Simulations : AutoDock Vina for binding mode prediction, focusing on carboxylic acid interactions with catalytic residues .

- Kinetic Assays : Competitive inhibition assays (IC₅₀ determination) with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- SAR Studies : Modifying the 3-carboxyphenyl group to enhance binding affinity (e.g., methyl ester derivatives for cell permeability) .

Q. How do trifluoromethyl and carboxyphenyl groups influence electrochemical properties?

- Methodological Answer :

- Cyclic Voltammetry (CV) : The electron-withdrawing CF₃ group lowers reduction potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl) .

- DFT Calculations : Gaussian 16 simulations reveal increased electrophilicity at the carboxylic acid moiety (LUMO localization) .

- Applications : Enhanced stability in redox-active environments for catalytic or sensor applications .

Q. What analytical methods validate batch-to-batch consistency in synthesis?

- Methodological Answer :

- HPLC-PDA : Reverse-phase C18 column (ACN/0.1% TFA gradient) to monitor impurities (<0.5%) .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Contradiction Analysis

Q. How should researchers address conflicting reports on trifluoromethylation efficiency?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.